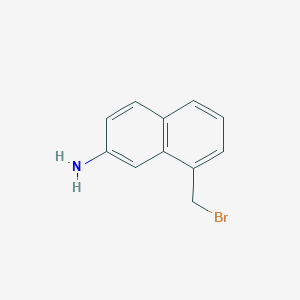

8-(Bromomethyl)naphthalen-2-amine

Description

Contextualization of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Naphthalene derivatives are integral to various fields of chemical research. Their rigid, planar structure provides a well-defined framework for constructing complex molecules. In materials science, the naphthalene core is a component of dyes, polymers, and organic semiconductors. In medicinal chemistry, the naphthalene scaffold is present in numerous therapeutic agents. The ability to introduce a wide range of substituents at various positions on the naphthalene ring allows for the fine-tuning of a molecule's properties, making these derivatives highly valuable in drug design and the development of new materials.

The specific positioning of substituents on the naphthalene ring is crucial. For instance, peri-substitution, where substituents occupy the 1 and 8 positions, forces them into close proximity (approximately 2.5 Å). wikipedia.orgst-andrews.ac.uk This spatial arrangement can lead to unique intramolecular interactions and reactivity, a feature exploited in the design of specialized reagents and catalysts. wikipedia.orgst-andrews.ac.uk

Significance of Bromomethyl and Amino Functionalities in Synthetic Methodologies

The presence of both a bromomethyl group (-CH₂Br) and an amino group (-NH₂) on a naphthalene scaffold, as in 8-(Bromomethyl)naphthalen-2-amine, imparts significant synthetic versatility.

The bromomethyl group is a highly reactive functional group. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. pyglifesciences.comontosight.aipyglifesciences.com This allows for the facile introduction of a wide variety of other functional groups, making bromomethyl-containing compounds valuable intermediates in organic synthesis. pyglifesciences.compyglifesciences.comresearchgate.net They are key in constructing complex molecular frameworks for new materials and pharmaceuticals. pyglifesciences.compyglifesciences.comnih.gov

The amino group is a fundamental functional group in organic chemistry, known for its basicity and nucleophilicity. studysmarter.co.ukquicktakes.io It is a crucial component of amino acids, the building blocks of proteins, and plays a vital role in numerous biological processes. quicktakes.ionumberanalytics.combritannica.com In synthetic chemistry, the amino group can be acylated, alkylated, and used to form amides, sulfonamides, and other nitrogen-containing functionalities. libretexts.org Its ability to participate in a wide range of reactions makes it a cornerstone of synthetic strategies. studysmarter.co.ukbritannica.com

Research Imperatives for 8-(Bromomethyl)naphthalen-2-amine within Peri-Substituted Naphthalene Frameworks

Research into compounds like 8-(Bromomethyl)naphthalen-2-amine is driven by the potential to create novel molecular structures through reactions involving both the bromomethyl and amino groups. The interplay between these two functionalities on the rigid naphthalene backbone could lead to the synthesis of new heterocyclic systems or functional materials. The study of such molecules contributes to a deeper understanding of structure-reactivity relationships in polycyclic aromatic systems.

Interactive Data Table: Physicochemical Properties of Naphthalene and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |

| 2-Naphthylamine (B18577) | C₁₀H₉N | 143.19 | 111-113 wikipedia.org | 306 wikipedia.org |

| 2-(Bromomethyl)naphthalene (B188764) | C₁₁H₉Br | 221.09 sigmaaldrich.com | 51-54 sigmaaldrich.comchemicalbook.com | 213 (at 100 mmHg) sigmaaldrich.comchemicalbook.com |

| 8-(Bromomethyl)naphthalen-2-amine | C₁₁H₁₀BrN | 236.11 | Not available | 386.6 (Predicted) |

| 5,6,7,8-Tetrahydro-2-naphthylamine | C₁₀H₁₃N | 147.22 sigmaaldrich.com | 34-38 sigmaaldrich.com | 110 (at 5 mmHg) sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

8-(bromomethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H10BrN/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7,13H2 |

InChI Key |

WJTVOGVABIFFMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)CBr |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 8 Bromomethyl Naphthalen 2 Amine

Strategic Approaches to Naphthalene (B1677914) Bromination at the C-8 Position

The introduction of a bromomethyl group at the C-8 position of the naphthalene scaffold is a critical transformation. Directing this substitution to the sterically hindered peri position requires specific strategies to overcome the inherent preference for substitution at the C-1 (α) position.

One effective method involves the palladium-catalyzed C-H halogenation of 1-naphthaldehydes. researchgate.netresearchgate.net This approach utilizes a directing group, in this case, a carbonyl group at the C-1 position, to guide the halogenation to the adjacent C-8 position. The reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a palladium catalyst, such as palladium(II) acetate, in the presence of an acid. researchgate.net The aldehyde functionality can then be reduced to the corresponding alcohol and subsequently converted to the bromomethyl group.

Another strategy is the Blanc-like bromomethylation. While classically used for benzene (B151609) and other simple aromatics, this reaction can be adapted for naphthalenes. For instance, 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene has been synthesized using a Blanc-like bromomethylation, indicating the feasibility of this method for introducing bromomethyl groups onto the naphthalene core. acs.org A general and convenient procedure for the bromomethylation of aromatic compounds, which could be adapted for specific naphthalene substrates, has also been reported. acs.org

Furthermore, radical bromination of a pre-existing methyl group at the C-8 position is a viable route. The synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been achieved through radical bromination with NBS, suggesting this method's applicability to other substituted naphthalenes. dergipark.org.tr

Amination Routes for the C-2 Position: Regioselectivity and Mechanistic Considerations

Achieving regioselective amination at the C-2 (β) position of the naphthalene ring is another key synthetic hurdle. The electronic properties of the naphthalene system generally favor electrophilic attack at the more reactive α-positions.

A direct approach for the amination of 2-naphthol (B1666908) derivatives involves a regioselective ortho-amination with substituted hydrazines. acs.org This metal-free, one-pot reaction provides a straightforward route to N-arylaminated naphthol derivatives. The resulting aminonaphthol can then undergo further transformations to yield the desired 2-amine.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for forming C-N bonds. This reaction can be employed on a bromonaphthalene precursor, where a bromine atom at the C-2 position is displaced by an amine nucleophile in the presence of a palladium or copper catalyst.

Interestingly, the regioselectivity of functionalization can be switched between the C-8 and C-2 positions by modifying the directing group. For example, in the palladium-catalyzed halogenation of 1-naphthaldehydes, the formation of an aromatic imine intermediate can redirect the halogenation from the C-8 to the C-2 position. researchgate.netresearchgate.net This highlights the critical role of directing groups in controlling the site of functionalization.

Challenges in Selective Monobromination and Amination on the Naphthalene Core

The primary challenge in the synthesis of 8-(bromomethyl)naphthalen-2-amine lies in achieving selective monofunctionalization at two distinct positions on the naphthalene core. The inherent reactivity of the naphthalene ring often leads to mixtures of isomers and multiple substitutions.

Controlling the regioselectivity of electrophilic aromatic substitutions on naphthalene is notoriously difficult. rsc.orgcardiff.ac.uk The α-positions (1, 4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7). Therefore, directing a substitution to the C-2 position while another is targeted for the C-8 position requires careful selection of starting materials, directing groups, and reaction conditions.

The functionalization at the C-8 position, in particular, presents steric challenges due to the adjacent peri-position (C-1). researchgate.net This steric hindrance can significantly impact reaction rates and yields.

Furthermore, the presence of one functional group can influence the reactivity and regioselectivity of subsequent substitutions. An activating group, such as an amine, will direct incoming electrophiles to the ortho and para positions, while a deactivating group will direct them to the meta position relative to itself. These directing effects must be carefully considered when planning a sequential synthesis.

Optimization of Reaction Conditions and Reaction Yields

Optimizing reaction conditions is paramount to overcoming the challenges of selectivity and achieving high yields in the synthesis of 8-(bromomethyl)naphthalen-2-amine. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

For palladium-catalyzed C-8 bromination, the choice of ligand for the palladium center can significantly influence the efficiency and selectivity of the reaction. The concentration of the acid co-catalyst and the reaction temperature are also critical parameters to optimize. researchgate.net

In amination reactions, the nature of the amine source, the catalyst system (in the case of cross-coupling reactions), and the base used are all important variables. For example, in the direct amination of 2-naphthols, the choice of hydrazine (B178648) derivative can affect the yield and the nature of the resulting amine. acs.org

The following table provides examples of reaction conditions and yields for relevant naphthalene functionalization reactions, which can serve as a starting point for the optimization of the synthesis of 8-(bromomethyl)naphthalen-2-amine.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| C-8 Bromination | 1-Naphthaldehyde | NBS, Pd(OAc)₂, pTSA, DCE/TFA, 110 °C, 2 h | 8-Bromo-1-naphthaldehyde | - | researchgate.net |

| Bromomethylation | 1,5-Bis(hydroxymethyl)-2,6-bis(octyloxy)naphthalene | PBr₃, THF | 1,5-Bis(bromomethyl)-2,6-bis(octyloxy)naphthalene | - | acs.org |

| Amination | 2-Naphthol | Phenylhydrazine, Ethylene glycol, 160 °C | 1-(Phenylamino)naphthalen-2-ol | Moderate to excellent | acs.org |

| Bromomethylation | 2-Methylnaphthalene | NBS, CCl₄, reflux, 20 h | 2-(Bromomethyl)naphthalene (B188764) | 86% | prepchem.com |

Chemical Reactivity and Derivatization of 8 Bromomethyl Naphthalen 2 Amine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for the bromomethyl group in 8-(bromomethyl)naphthalen-2-amine is through nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. This reactivity is analogous to that of other benzylic halides, such as 2-(bromomethyl)naphthalene (B188764). nist.govsigmaaldrich.com

Amination Reactions and Formation of Secondary/Tertiary Naphthalenylmethylamines

The reaction of 8-(bromomethyl)naphthalen-2-amine with primary or secondary amines leads to the formation of secondary or tertiary naphthalenylmethylamines, respectively. This amination proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of the bromomethyl group. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom of the attacking amine initiates the substitution. chemguide.co.uk

It is important to note that the aromatic amino group of 8-(bromomethyl)naphthalen-2-amine itself can act as a nucleophile, potentially leading to self-condensation or polymerization. However, by carefully controlling reaction conditions and using a large excess of the desired amine nucleophile, selective N-alkylation at the bromomethyl position can be achieved. chemguide.co.uk The use of a suitable base is often necessary to neutralize the hydrogen bromide formed during the reaction and to deprotonate the resulting ammonium (B1175870) salt, yielding the free amine product. libretexts.org

The synthesis of various secondary and tertiary amines through this method provides access to a wide range of compounds with potentially interesting chemical and biological properties.

Etherification and Esterification Reactions

The bromomethyl group is also susceptible to nucleophilic attack by alkoxides and carboxylates, leading to the formation of ethers and esters, respectively. These reactions expand the synthetic utility of 8-(bromomethyl)naphthalen-2-amine, allowing for the introduction of diverse oxygen-containing functionalities.

In etherification, an alkoxide ion (RO⁻) acts as the nucleophile, displacing the bromide to form a naphthalenylmethyl ether. Similarly, in esterification, a carboxylate anion (RCOO⁻) attacks the bromomethyl group to yield the corresponding ester. Both reactions typically proceed under conditions that favor SN2 substitution.

Substitution with Azides and Subsequent Reductive Transformations to Primary Amines

A significant transformation of the bromomethyl group involves its reaction with sodium azide (B81097) (NaN₃) to form an azidomethylnaphthalene derivative. This nucleophilic substitution reaction is a well-established method for introducing the azide functionality. masterorganicchemistry.comnih.gov The azide group serves as a versatile precursor to a primary amine. masterorganicchemistry.com

The resulting 8-(azidomethyl)naphthalen-2-amine can then be reduced to the corresponding 8-(aminomethyl)naphthalen-2-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). masterorganicchemistry.com This two-step process, involving azidation followed by reduction, provides a reliable route to primary amines, which can be challenging to synthesize directly via amination of the bromomethyl group due to the potential for over-alkylation. organic-chemistry.org

Reactions Involving the Aromatic Amino Group

The aromatic amino group of 8-(bromomethyl)naphthalen-2-amine exhibits reactivity typical of anilines and other arylamines, allowing for a different set of chemical modifications.

Acylation and Sulfonamidation Strategies

The amino group can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are crucial for protecting the amino group during subsequent transformations or for introducing specific functionalities to modify the electronic and steric properties of the molecule.

The general mechanism for acylation involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. For sulfonamidation, the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride.

Metal Coordination and Organometallic Catalysis Prospects

The presence of both a nitrogen and a potentially modifiable bromomethyl group on the naphthalene (B1677914) scaffold suggests that derivatives of 8-(bromomethyl)naphthalen-2-amine could serve as ligands in coordination chemistry and organometallic catalysis. The nitrogen atom of the amino group, or a derivatized amino group, can coordinate to a metal center. The bromomethyl group, or functionalities introduced via its substitution, can provide a secondary binding site, leading to the formation of bidentate or polydentate ligands.

The synthesis of such ligands could open avenues for the development of novel catalysts for a variety of organic transformations. The rigid naphthalene backbone provides a well-defined steric environment around the metal center, which can influence the selectivity and activity of the catalyst. While specific examples involving 8-(bromomethyl)naphthalen-2-amine in this context are not extensively documented, the principles of ligand design suggest its potential in this area.

Cyclization and Ring-Forming Reactions Utilizing Both Functional Groups

The proximate positioning of the amino and bromomethyl groups in 8-(bromomethyl)naphthalen-2-amine facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems.

The inherent reactivity of the amino and bromomethyl groups allows for their participation in cyclization processes to generate new heterocyclic rings. Depending on the reaction conditions and the nature of other reacting partners, a variety of nitrogen-containing heterocycles can be synthesized. These reactions are valuable in the construction of complex molecular architectures.

The reaction of 1,8-bis(bromomethyl)naphthalene (B51720) with 1,8-bis(methylamino)naphthalene has been shown to produce a 1,5-diazacyclodecane-based proton sponge. researchgate.net This type of reaction highlights the utility of bifunctional naphthalene derivatives in the synthesis of macrocyclic compounds with unique structural and electronic properties. researchgate.net

The intramolecular cyclization of derivatives of 8-(bromomethyl)naphthalen-2-amine can lead to the formation of fused polycyclic systems. For instance, the reaction between 1,8-bis(bromomethyl)naphthalene and 1-dimethylamino-8-methylaminonaphthalene results in the formation of a benz[de]isoquinoline derivative. researchgate.net This transformation underscores the utility of this chemistry in accessing complex, fused heterocyclic scaffolds. The reaction proceeds through the alkylation of the secondary amine followed by an intramolecular cyclization. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| 1,8-bis(bromomethyl)naphthalene | 1,8-bis(methylamino)naphthalene | 1,5-diazacyclodecane derivative |

| 1,8-bis(bromomethyl)naphthalene | 1-dimethylamino-8-methylaminonaphthalene | Benz[de]isoquinoline derivative |

Table 1: Examples of Cyclization Reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromomethyl Site (e.g., Suzuki-Miyaura)

While the bromomethyl group is primarily known for its utility in nucleophilic substitution reactions, the broader field of palladium-catalyzed cross-coupling reactions offers extensive possibilities for C-C bond formation. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for creating biaryl compounds and other conjugated systems. libretexts.org Though direct examples involving 8-(bromomethyl)naphthalen-2-amine are not prevalent in the provided search results, the principles of Suzuki-Miyaura coupling are well-established for various bromo-naphthalene scaffolds. nih.govrsc.org

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govrsc.orgnih.gov

| Reaction Type | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., t-BuOK) | Forms C-C bonds, applicable to various bromo-naphthalene derivatives. researchgate.netelsevierpure.com |

Table 2: Overview of a Potential Palladium-Catalyzed Cross-Coupling Reaction.

Hydrolysis and Competing Side Reactions

The bromomethyl group in 8-(bromomethyl)naphthalen-2-amine is susceptible to hydrolysis, a reaction that can compete with desired transformations. Hydrolysis would lead to the corresponding 8-(hydroxymethyl)naphthalen-2-amine. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of nucleophiles. rsc.org

In the context of cyclization reactions, premature hydrolysis of the bromomethyl group would prevent the desired ring formation. Similarly, in palladium-catalyzed cross-coupling reactions, the stability of the C-Br bond is essential for the initial oxidative addition step.

Another potential side reaction is the intermolecular reaction between two molecules of 8-(bromomethyl)naphthalen-2-amine, where the amino group of one molecule displaces the bromine of another, leading to oligomerization or polymerization. The reaction conditions must be carefully controlled to favor the desired intramolecular or intermolecular reaction with a specific partner over these competing pathways.

Advanced Spectroscopic and Structural Characterization Techniques for 8 Bromomethyl Naphthalen 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 8-(bromomethyl)naphthalen-2-amine, ¹H and ¹³C NMR would provide critical information on the substitution pattern of the naphthalene (B1677914) core and the conformation of the bromomethyl and amine groups.

In the ¹H NMR spectrum of 2-(bromomethyl)naphthalene (B188764), the methylene (B1212753) protons of the bromomethyl group typically appear as a singlet around 4.5-4.8 ppm. The aromatic protons exhibit a complex multiplet pattern in the range of 7.4-7.9 ppm, characteristic of a substituted naphthalene ring. For 8-(bromomethyl)naphthalen-2-amine, the presence of the amino group at the C2 position would be expected to shield the adjacent aromatic protons, causing upfield shifts in their resonances compared to 2-(bromomethyl)naphthalene. The protons of the amino group itself would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. In 2-(bromomethyl)naphthalene, the methylene carbon of the bromomethyl group resonates at approximately 33-34 ppm. The aromatic carbons show a series of signals between 125 and 135 ppm. For 8-(bromomethyl)naphthalen-2-amine, the carbon atom attached to the amino group (C2) would experience a significant upfield shift due to the electron-donating nature of the nitrogen atom.

Table 1: Representative ¹H NMR Data for Related Naphthalene Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 2-(Bromomethyl)naphthalene | CDCl₃ | ~4.7 (s, 2H, CH₂Br), 7.4-7.9 (m, 7H, Ar-H) |

Table 2: Representative ¹³C NMR Data for Related Naphthalene Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-(Bromomethyl)naphthalene | CDCl₃ | ~33.5 (CH₂Br), 125.8, 126.2, 127.7, 128.0, 128.5, 128.6, 132.9, 133.4, 135.2 (Ar-C) |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles in 8-(bromomethyl)naphthalen-2-amine, offering insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amine group.

A study on the crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline, a complex derivative, demonstrates how the substitution pattern affects the planarity of the naphthalene and quinoline (B57606) ring systems. nih.gov For 8-(bromomethyl)naphthalen-2-amine, it would be crucial to determine the dihedral angle between the plane of the naphthalene ring and the C-C-Br plane of the bromomethyl group, as well as to characterize any intramolecular and intermolecular hydrogen bonds formed by the amino group.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. For 8-(bromomethyl)naphthalen-2-amine (C₁₁H₁₀BrN), the expected exact mass can be calculated with high precision.

While no direct mass spectrum for 8-(bromomethyl)naphthalen-2-amine was found, the mass spectrum of the isomer 2-(bromomethyl)naphthalene provides a useful comparison. nist.govnih.gov The electron ionization (EI) mass spectrum of 2-(bromomethyl)naphthalene shows a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). nist.gov A major fragmentation pathway involves the loss of the bromine atom to form a stable naphthylmethyl carbocation, which often corresponds to the base peak in the spectrum.

For 8-(bromomethyl)naphthalen-2-amine, the mass spectrum would be expected to show a molecular ion peak at m/z corresponding to its molecular weight. The fragmentation would likely be influenced by both the bromomethyl and the amino groups. Potential fragmentation pathways could include the loss of a bromine radical, the loss of HBr, or cleavage of the C-N bond.

Table 3: Predicted and Observed Mass Spectrometry Data for Related Compounds

| Compound | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| 2-(Bromomethyl)naphthalene nist.gov | EI | 220/222 | 141 (base peak, [M-Br]⁺) |

| 2-Naphthylamine (B18577) | LC-ESI-QFT | 144.0813 | 115, 116 |

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. For 8-(bromomethyl)naphthalen-2-amine, High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining its purity and for separating it from any isomeric impurities or unreacted starting materials.

Specific HPLC methods for 8-(bromomethyl)naphthalen-2-amine are not detailed in the available literature. However, methods for related brominated naphthalene derivatives have been reported. For instance, the purity of 2,7-bis(bromomethyl)naphthalene (B1600061) has been assessed by HPLC to be ≥97.0%. sigmaaldrich.comsigmaaldrich.com

The development of an HPLC method for 8-(bromomethyl)naphthalen-2-amine would involve selecting an appropriate stationary phase (typically a C18 reversed-phase column) and optimizing the mobile phase composition (a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer). Detection would likely be carried out using a UV detector, taking advantage of the strong UV absorbance of the naphthalene chromophore. The retention time would be characteristic of the compound under the specific chromatographic conditions. Gas chromatography (GC) could also be employed, particularly for assessing the presence of more volatile impurities. nist.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-(Bromomethyl)naphthalen-2-amine |

| 2-(Bromomethyl)naphthalene |

| 2-Naphthylamine |

| 1,8-Di(bromomethyl)naphthalene |

| 8-Hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline |

| 1-Bromo-8-(bromomethyl)naphthalene |

| 2,7-Bis(bromomethyl)naphthalene |

| Acetonitrile |

| Methanol |

| Aniline |

| Phenylamine |

| Benzenamine |

| Sulfocarbanilide |

| Diphenylthiourea |

| Phenyl isothiocyanate |

| Triphenyl guanidine |

| Sulfanilic acid |

| 2,4,6-Tribromoaniline |

| Acetyl chloride |

| 4-Bromoaniline |

| Benzenediazonium tetrafluoroborate |

| Benzeneazophenol |

Theoretical and Computational Chemistry of 8 Bromomethyl Naphthalen 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 8-(bromomethyl)naphthalen-2-amine. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to optimize the ground state geometry and calculate various electronic properties. nih.gov

The electronic character of 8-(bromomethyl)naphthalen-2-amine is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromomethyl group (-CH₂Br) substituted on the naphthalene (B1677914) core. The amino group increases the electron density of the aromatic system through resonance, while the bromomethyl group exerts an inductive effect.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically localized over the electron-rich naphthalene ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed more towards the bromomethyl group, marking it as a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. ed.ac.uk For instance, a smaller HOMO-LUMO gap generally implies higher reactivity.

Conceptual DFT also allows for the calculation of reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function, which further quantify the reactive sites within the molecule. nih.gov

Table 1: Calculated Electronic Properties of a Naphthalene Derivative (Example)

| Property | Calculated Value |

| HOMO Energy | -6.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 2.5 D |

| Note: This table is illustrative and based on typical values for similar naphthalene derivatives. Actual values for 8-(bromomethyl)naphthalen-2-amine would require specific calculations. |

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible bromomethyl group at the C8 position introduces conformational variability in 8-(bromomethyl)naphthalen-2-amine. Conformational analysis is essential to identify the most stable conformers and to understand the rotational barriers associated with the C-C and C-Br bonds of the bromomethyl substituent. Potential energy surface scans can be performed using computational methods to map the energy landscape as a function of specific dihedral angles.

Molecular dynamics (MD) simulations offer a way to explore the conformational space of the molecule over time, providing insights into its dynamic behavior in different environments (e.g., in solution). MD simulations can reveal how intermolecular interactions with solvent molecules influence the preferred conformations and the steric strain within the molecule.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving 8-(bromomethyl)naphthalen-2-amine. For example, in nucleophilic substitution reactions where the bromine atom is displaced, DFT calculations can be used to model the reaction pathway. This involves locating the transition state structure and calculating the activation energy barrier. rsc.org

The analysis of the transition state geometry provides detailed information about the bond-breaking and bond-forming processes. Natural Bond Orbital (NBO) analysis can be employed to study the charge distribution and orbital interactions along the reaction coordinate, offering a deeper understanding of the electronic rearrangements that occur during the reaction. rsc.org Such studies are crucial for predicting reaction outcomes and designing new synthetic routes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov By calculating the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to obtain theoretical NMR spectra. github.io These predictions can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between different isomers or conformers. tandfonline.comnih.govarxiv.org

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of 8-(bromomethyl)naphthalen-2-amine can be simulated by calculating the harmonic vibrational frequencies. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of the C-H, N-H, C-N, and C-Br bonds.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insight into the nature of the molecular orbitals involved in these transitions. acs.org

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Predicted Feature | Assignment |

| ¹³C NMR | δ = 125-135 ppm | Aromatic Carbons |

| ¹H NMR | δ = 7.0-8.0 ppm | Aromatic Protons |

| IR | ν ≈ 3400 cm⁻¹ | N-H Stretch |

| UV-Vis | λ_max ≈ 320 nm | π-π* Transition |

| Note: These are example predictions. Accurate values require specific computational studies. |

Studies on Intramolecular Interactions and Steric Strain (e.g., Peri-Interactions)

The substitution at the C8 position in the naphthalene ring system leads to significant steric interactions with the substituent at the C1 position (in this case, a hydrogen atom) and the adjacent aromatic ring. These are known as peri-interactions. In 8-(bromomethyl)naphthalen-2-amine, the bulky bromomethyl group at the C8 position causes considerable steric strain.

This strain can lead to distortions from the ideal planar geometry of the naphthalene core. The aromatic rings may become twisted or bent to alleviate the steric clash between the peri-substituents. Computational studies can quantify this distortion by analyzing bond lengths, bond angles, and dihedral angles.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are advanced computational techniques that can be used to visualize and characterize these weak intramolecular interactions. These methods can identify bond critical points and regions of steric repulsion, providing a detailed picture of the forces that govern the molecular geometry.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

8-(Bromomethyl)naphthalen-2-amine is a bifunctional molecule, featuring a reactive bromomethyl group and a nucleophilic amino group. This duality makes it an exceptionally versatile intermediate for constructing intricate molecular structures. The bromomethyl group serves as a potent electrophile, ideal for alkylation reactions, while the amino group can undergo a wide range of transformations, including acylation, alkylation, and diazotization followed by substitution.

This strategic placement of two different reactive groups allows for selective and sequential reactions, enabling the methodical assembly of complex target molecules. Aryne intermediates, for example, are known to be versatile for natural product and polymer synthesis. rsc.org The ability to form precursors for such intermediates highlights the importance of functionalized naphthalenes. rsc.org The development of efficient synthetic methods to create such building blocks, like 2-bromo-3-(bromomethyl)naphthalene (B8671974), underscores the demand for these types of intermediates in organic chemistry. researchgate.net

Precursor for Advanced Polycyclic Aromatic Nitrogen-Containing Systems

Polycyclic aromatic hydrocarbons (PAHs) that incorporate nitrogen atoms have attracted significant attention due to their unique electronic and structural properties. rsc.org The inclusion of nitrogen can fine-tune the characteristics of the parent hydrocarbon, making these systems valuable in materials science and supramolecular chemistry. rsc.org

8-(Bromomethyl)naphthalen-2-amine is, by its very nature, a nitrogen-containing PAH. More importantly, it serves as a key starting material for creating larger, more complex nitrogen-containing aromatic systems. The bromomethyl group provides a reactive handle for annulation (ring-forming) reactions, allowing chemists to build additional rings onto the naphthalene (B1677914) framework. This extends the conjugated π-system and introduces new functionalities, leading to advanced materials with tailored optical and electronic properties.

Building Block for Novel Scaffolds and Linkers

In medicinal chemistry and materials science, molecular scaffolds and linkers are crucial for positioning functional groups in a precise three-dimensional arrangement. enamine.netnih.gov 8-(Bromomethyl)naphthalen-2-amine, with its rigid naphthalene core and functional groups at the 2- and 8-positions, is an ideal candidate for such applications.

It can be employed as a rigid scaffold onto which other molecular components are attached, or as a linker to connect two or more distinct molecular entities with a defined spatial separation and orientation. The synthesis of novel disphospha-functionalised naphthalenes demonstrates the utility of the naphthalene-1,8-diyl unit as a useful synthetic building block. nih.gov This principle extends to 8-(Bromomethyl)naphthalen-2-amine, enabling the construction of new ligands for catalysis, complex host molecules for supramolecular chemistry, or probes for biological systems.

Utilization in the Synthesis of Proton Sponges and Related Superbases

"Proton Sponge" is the trade name for 1,8-bis(dimethylamino)naphthalene, a compound renowned for its exceptionally high basicity. wikipedia.org This property arises from the close proximity of the two dimethylamino groups at the 1- and 8- (or peri) positions of the naphthalene ring. wikipedia.org Upon protonation, the resulting N-H-N hydrogen bond is stabilized by the relief of steric strain between the methyl groups, making the compound an extraordinarily strong, yet non-nucleophilic, base. wikipedia.org

While 8-(Bromomethyl)naphthalen-2-amine is not itself a proton sponge, it is a valuable precursor for their synthesis. The core structure contains the critical 1,8-substitution pattern (assuming the bromomethyl group is at the 1- or 8-position relative to another amino group). For instance, a related compound, 1,8-bis(bromomethyl)naphthalene (B51720), reacts with amines to form new macrocyclic proton sponges. semanticscholar.org By converting the bromomethyl group of 8-(Bromomethyl)naphthalen-2-amine into a substituted amino group (e.g., -CH₂NMe₂) and modifying the existing 2-amino group, chemists can design and synthesize novel proton sponge architectures with unique steric and electronic properties. The synthesis of hybrid molecules, such as amino acids based on the proton sponge scaffold, further illustrates the synthetic flexibility of these systems, which can combine basicity with fluorescence and redox activity. rsc.org

Applications in the Development of Luminescent or Electroactive Materials (General Naphthalene Derivatives Context)

Naphthalene and its derivatives are a cornerstone in the field of materials science, prized for their inherent photophysical and electronic properties. nih.gov Their rigid, planar structure and extended π-electron conjugation lead to strong fluorescence, high quantum yields, and excellent photostability, making them ideal candidates for electronic and optical applications. nih.gov

Research has demonstrated the broad utility of naphthalene-based molecules in various advanced materials:

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are used as blue emitting materials in OLEDs, valued for their high efficiency and color purity. ingentaconnect.com Pentacene derivatives incorporating naphthalene moieties have also been explored for their high carrier mobility in OLEDs. tandfonline.com

Fluorescent Probes: The fluorescence of naphthalene compounds is often sensitive to the local environment, making them useful as probes to study organized media like micelles or biological systems. Their hydrophobic nature and photostability contribute to their effectiveness. nih.gov

Electroactive Materials: Naphthalene diimides and phthalimide (B116566) derivatives have been investigated as electrochromic materials, which change their optical properties in response to an electrical potential. nih.govresearchgate.netmdpi.com These materials are promising for applications in smart windows and displays.

The table below summarizes key findings on the application of various naphthalene derivatives in materials science.

| Application Area | Naphthalene Derivative Type | Key Findings & Properties | Citations |

| OLEDs | Fluorene-substituted naphthalenes | Exhibit efficient blue emission with high luminous and external quantum efficiencies. | ingentaconnect.com |

| OLEDs | Pentacene-naphthalene conjugates | Show strong photoluminescence and good thermal stability, crucial for device lifetime. | tandfonline.com |

| Fluorescent Probes | Hydroxylated/acetylated naphthalenes | Serve as probes for micro-environmental properties; fluorescence is sensitive to solvent and molecular rigidity. | |

| Fluorescent Probes | Silyl-substituted naphthalenes | Introduction of silyl (B83357) groups leads to bathochromic shifts (longer wavelengths) and increased fluorescence intensities. | mdpi.com |

| Electrochromic Materials | Naphthalene phthalimides | Undergo reversible electrochemical reduction, leading to changes in optical properties (color). | nih.govmdpi.com |

| Electron Transport | Naphthalene diimides | Studied for their electron transport capabilities in organic electronics. | researchgate.net |

Given this context, 8-(Bromomethyl)naphthalen-2-amine, which combines the fluorescent naphthalene core with an electron-donating amino group and a synthetically versatile bromomethyl handle, represents a promising platform for developing new functional materials. The amino group can enhance fluorescence, while the bromo-methyl group allows for the covalent attachment of this unit to polymers, surfaces, or other functional molecules to create novel luminescent and electroactive systems.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of methods for the asymmetric synthesis of chiral primary amines is a significant area of modern organic chemistry, driven by the prevalence of chiral amine motifs in pharmaceuticals and other biologically active compounds. nih.govrsc.org Future research should explore the asymmetric synthesis of derivatives of 8-(bromomethyl)naphthalen-2-amine, particularly where chirality is introduced at the carbon bearing the amino group or at the bromomethyl-substituted carbon.

A promising avenue is the asymmetric reduction of a suitable precursor, such as a nitronaphthalene derivative. The reduction of nitro compounds is a fundamental transformation, and catalytic hydrogenation using chiral catalysts is a well-established method for producing chiral amines. mdpi.comresearchgate.net For instance, the asymmetric hydrogenation of a corresponding 8-(bromomethyl)naphthalen-2-yl imine or a related prochiral precursor could be achieved using transition metal catalysts complexed with chiral ligands. nih.govbeilstein-journals.org Another approach is the enantioselective reductive amination of a corresponding ketone, which provides a direct route to chiral primary amines using either ammonia (B1221849) or an ammonia surrogate. nih.govrsc.org

Furthermore, the primary amine group of 8-(bromomethyl)naphthalen-2-amine is a prime target for chiral derivatization. This can be used to either resolve racemic mixtures of the amine or to introduce a chiral auxiliary for diastereoselective downstream reactions. Reagents like naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines to form fluorescent derivatives, and by using a chiral thiol as a co-reagent, diastereomeric products can be formed and separated. nih.govrsc.orgresearchgate.net Research into novel chiral derivatizing agents that can react selectively with the amine in the presence of the bromomethyl group will be crucial. This could lead to the synthesis of enantiopure derivatives of 8-(bromomethyl)naphthalen-2-amine, which are valuable for creating stereochemically defined molecules. beilstein-journals.org

Development of Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net Future research on 8-(bromomethyl)naphthalen-2-amine should prioritize the development of environmentally benign synthetic and derivatization protocols.

One key area is the use of greener solvents and catalysts. Many traditional methods for synthesizing naphthalene (B1677914) derivatives and aromatic amines involve hazardous organic solvents and reagents. nih.govepa.govresearchgate.net Research into performing these reactions in water or other bio-derived solvents would be a significant advancement. rsc.orgthieme-connect.denih.gov For instance, the hydrothermal condensation of amines with anhydrides in water has been shown to be a quantitative and clean method for preparing naphthalene bisimides. rsc.org Similarly, direct catalytic amination of naphthalene using vanadium catalysts has been demonstrated as a one-step process with high atom economy. rsc.org Exploring such catalytic systems for the synthesis of aminonaphthalenes could lead to more sustainable production methods.

The synthesis of the bromomethyl group also offers opportunities for green innovation. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. researchgate.netcardiff.ac.uk The development of catalytic bromination using greener brominating agents or in-situ generation of bromine would be a significant improvement. Zeolites have been shown to be environmentally friendly catalysts for the bromination of naphthalene, offering high yields and selectivity. greenchemistry.ru

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher reproducibility. technologynetworks.com The integration of the synthesis and derivatization of 8-(bromomethyl)naphthalen-2-amine into flow chemistry systems represents a significant future research direction.

The synthesis of aromatic amines has been successfully demonstrated in continuous-flow reactors. For example, the dehydrative amination of phenols to produce aryl amines has been achieved in a multistep continuous-flow system using heterogeneous palladium catalysts. A metal-free reduction of aromatic nitro compounds to primary amines using trichlorosilane (B8805176) has also been adapted to a continuous-flow process. beilstein-journals.org These examples provide a strong foundation for developing a continuous synthesis of 8-(aminomethyl)naphthalen-2-amine from a suitable nitro- or phenol-naphthalene precursor.

Furthermore, hazardous reactions like bromination are particularly well-suited for flow chemistry. The in-situ generation of bromine from safer precursors, followed immediately by its reaction with the substrate in a flow reactor, can significantly reduce the risks associated with handling and storing large quantities of bromine. mdpi.com A flow system for the synthesis of 8-(bromomethyl)naphthalen-2-amine could involve a multi-step sequence where the naphthalene core is first functionalized and then the bromomethyl and amino groups are introduced in subsequent reactor modules, potentially leading to a safer, more efficient, and scalable manufacturing process. researchgate.netresearchgate.netrsc.org

Development of Novel Catalytic Transformations Mediated by Naphthalene-Based Amine Derivatives

The amino and bromomethyl groups of 8-(bromomethyl)naphthalen-2-amine can be used to synthesize a variety of derivatives that can act as ligands for catalytic transformations. The naphthalene backbone provides a rigid and sterically defined scaffold that can influence the selectivity of catalytic reactions.

Future research could focus on designing and synthesizing novel chiral ligands from enantiopure derivatives of 8-(bromomethyl)naphthalen-2-amine. These ligands could be employed in a range of asymmetric catalytic reactions. Naphthalene-based ligands have been used in various metal complexes, demonstrating interesting structural and electronic properties. mdpi.comacs.orgrsc.orgacs.org For example, Schiff base ligands derived from naphthaldehyde and amines have been used to create nickel clusters with interesting magnetic and emissive properties. acs.org Derivatives of 8-(bromomethyl)naphthalen-2-amine could be used to create bidentate or polydentate ligands for transition metal catalysis.

Furthermore, the amine moiety itself, or a derivative thereof, could act as an organocatalyst. Chiral primary amines are known to be effective catalysts in a variety of enantioselective organic reactions. The unique steric and electronic environment provided by the 8-(bromomethyl)naphthalene scaffold could lead to novel organocatalysts with unique reactivity and selectivity. Research in this area would expand the applications of this compound from a simple building block to a key component in the development of new catalytic systems.

Investigation of Solid-Phase Synthesis Methodologies for Derivative Libraries

Combinatorial chemistry and solid-phase synthesis are powerful tools for the rapid generation of large libraries of compounds for drug discovery and materials science. wikipedia.org The bifunctional nature of 8-(bromomethyl)naphthalen-2-amine makes it an ideal scaffold for the solid-phase synthesis of derivative libraries.

One potential strategy involves immobilizing the molecule onto a solid support via either the amine or the bromomethyl group. For example, the primary amine could be acylated with a linker attached to a resin. nih.gov The bromomethyl group would then be available for a variety of nucleophilic substitution reactions. Alternatively, the bromomethyl group could be used to attach the molecule to a resin functionalized with a nucleophilic linker, leaving the amine group free for subsequent derivatization.

Once attached to the solid support, the free functional group can be reacted with a diverse set of building blocks. For instance, if the amine group is free, it can be acylated, alkylated, or used in condensation reactions. If the bromomethyl group is free, it can be reacted with a wide range of nucleophiles such as amines, thiols, or carboxylates. After the derivatization steps, the final products can be cleaved from the resin to yield a library of individual compounds. This approach would allow for the systematic exploration of the chemical space around the 8-(bromomethyl)naphthalen-2-amine scaffold, facilitating the discovery of new molecules with interesting biological or material properties. researchgate.netnih.govpnas.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-(Bromomethyl)naphthalen-2-amine, and how do reaction conditions influence product purity?

- Methodology :

- Direct Bromination : React naphthalen-2-amine with brominating agents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C under an inert atmosphere to minimize oxidation side reactions .

- Alternative Route : Use sodium azide with 8-bromo-1-naphthoic acid in concentrated sulfuric acid, followed by neutralization with aqueous ammonia and recrystallization from petroleum ether for higher purity (73% yield) .

- Key Factors : Solvent choice (polar vs. non-polar), temperature control (0–45°C), and inert gas purging to suppress competing reactions. Purity is assessed via NMR and X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing 8-(Bromomethyl)naphthalen-2-amine?

- Techniques :

- NMR : Identifies bromomethyl and amine proton environments (δ 4.2–4.5 ppm for CH₂Br; δ 5.1–5.3 ppm for NH₂) .

- X-ray Crystallography : Resolves intramolecular Br···N interactions (3.07 Å) and herringbone stacking in the crystal lattice .

- HRMS-ESI : Confirms molecular weight (theoretical: 236.08 g/mol; observed: 236.07 g/mol) .

Advanced Research Questions

Q. How can steric hindrance between the bromomethyl and amine groups be mitigated during functionalization reactions?

- Strategies :

- Protective Groups : Temporarily block the amine with tert-butoxycarbonyl (Boc) to reduce steric clash during Suzuki-Miyaura coupling .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions .

- Case Study : Palladium-catalyzed coupling of 8-(Bromomethyl)naphthalen-2-amine with arylboronic acids achieved 68% yield after optimizing ligand-to-catalyst ratios (2:1 PPh₃:Pd) .

Q. What experimental approaches resolve contradictions in reported biological activities of brominated naphthalene derivatives?

- Analytical Workflow :

Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., CYP450 inhibition assays at pH 7.4) .

Purity Validation : Use HPLC (≥99% purity) to exclude confounding effects from byproducts .

Structural Analog Testing : Benchmark against 8-Bromo-2-naphthylamine to isolate substituent-position effects .

Q. How does the crystal packing of 8-(Bromomethyl)naphthalen-2-amine influence its physicochemical properties?

- Findings :

- Herringbone Stacking : Reduces π-π interactions, lowering melting points compared to planar analogs .

- Hydrogen Bonding : Intra- and intermolecular N-H···Br bonds enhance thermal stability (decomposition >250°C) .

- Implications : Tailor crystallization solvents (e.g., ethers vs. hydrocarbons) to modulate solubility for drug delivery systems.

Methodological Recommendations

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions systematically.

- Data Validation : Cross-reference NMR with IR (C-Br stretch: 550–600 cm⁻¹) and elemental analysis for conclusive identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.